10-Undecenoic acid, iminodi-2,1-ethanediyl ester
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Overview
Description
10-Undecenoic acid, iminodi-2,1-ethanediyl ester is a chemical compound known for its versatile applications in various fields. This compound is derived from 10-Undecenoic acid, which is a fatty acid obtained from castor oil. The unique structure of this compound makes it valuable in industrial, medicinal, and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenoic acid, iminodi-2,1-ethanediyl ester typically involves the esterification of 10-Undecenoic acid with iminodi-2,1-ethanediyl. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Undecenoic acid, iminodi-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include alcohols, amides, and thiol esters, depending on the specific reagents and conditions used .
Scientific Research Applications
10-Undecenoic acid, iminodi-2,1-ethanediyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 10-Undecenoic acid, iminodi-2,1-ethanediyl ester involves its interaction with biological membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential antimicrobial effects. The molecular targets include membrane proteins and lipids, which are crucial for maintaining cellular integrity .
Comparison with Similar Compounds
Similar Compounds
10-Undecenoic acid: The parent compound, known for its antifungal properties.
Ethyl undecenoate: An ester derivative with similar applications in the fragrance industry.
Iminodi-2,1-ethanediyl bis(10-undecenoate):
Uniqueness
10-Undecenoic acid, iminodi-2,1-ethanediyl ester stands out due to its bifunctional nature, combining the properties of both 10-Undecenoic acid and iminodi-2,1-ethanediyl. This unique structure enhances its versatility and effectiveness in various applications .
Properties
CAS No. |
68052-39-1 |
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Molecular Formula |
C26H47NO4 |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
2-(2-undec-10-enoyloxyethylamino)ethyl undec-10-enoate |
InChI |
InChI=1S/C26H47NO4/c1-3-5-7-9-11-13-15-17-19-25(28)30-23-21-27-22-24-31-26(29)20-18-16-14-12-10-8-6-4-2/h3-4,27H,1-2,5-24H2 |
InChI Key |
ASODXZIYBJJXPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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